molecular formula C20H28N2O3S2 B2941826 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide CAS No. 953141-24-7

4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

Cat. No. B2941826
CAS RN: 953141-24-7
M. Wt: 408.58
InChI Key: OJOVPYNSOYOWIE-UHFFFAOYSA-N
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Description

4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, including anticonvulsant, analgesic, and anti-inflammatory effects. In

Mechanism of Action

The exact mechanism of action of 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide is not fully understood. However, it is believed to act on the central nervous system by modulating the activity of neurotransmitters, such as gamma-aminobutyric acid (GABA) and glutamate. Additionally, this compound has been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which are involved in the inflammatory response.
Biochemical and Physiological Effects:
Studies have shown that 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide can have a range of biochemical and physiological effects. These include the modulation of neurotransmitter activity, the inhibition of COX-2 activity, and the reduction of inflammation. Additionally, this compound has been shown to have anticonvulsant and analgesic effects in animal models.

Advantages and Limitations for Lab Experiments

One advantage of using 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide in lab experiments is its potential therapeutic applications. This compound has been shown to exhibit a range of biological activities, making it a useful tool for studying various physiological processes. However, one limitation of using this compound is its complex chemical structure, which may make it difficult to synthesize and purify.

Future Directions

There are several future directions for research on 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide. One area of interest is its potential as a treatment for epilepsy. Further studies are needed to determine the exact mechanism of action of this compound and its efficacy in treating seizures. Additionally, this compound may have potential as a treatment for pain and inflammation, and further research is needed to explore its therapeutic potential in these areas. Finally, the synthesis and purification of this compound may be improved to make it more accessible for use in scientific research.

Synthesis Methods

The synthesis of 4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide involves the reaction of 4-propoxybenzenesulfonyl chloride with 1-(thiophen-2-ylmethyl)piperidin-4-amine. This reaction is typically carried out in the presence of a base, such as triethylamine, and an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is then purified using column chromatography to obtain the final compound.

Scientific Research Applications

4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anticonvulsant properties in animal models, suggesting that it may be useful in the treatment of epilepsy. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects, making it a potential candidate for the treatment of pain and inflammation.

properties

IUPAC Name

4-propoxy-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O3S2/c1-2-13-25-18-5-7-20(8-6-18)27(23,24)21-15-17-9-11-22(12-10-17)16-19-4-3-14-26-19/h3-8,14,17,21H,2,9-13,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOVPYNSOYOWIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=C(C=C1)S(=O)(=O)NCC2CCN(CC2)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-propoxy-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)benzenesulfonamide

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